molecular formula C20H38O2 B13791135 Heptadecyl acrylate CAS No. 28343-58-0

Heptadecyl acrylate

Cat. No.: B13791135
CAS No.: 28343-58-0
M. Wt: 310.5 g/mol
InChI Key: KVILQFSLJDTWPU-UHFFFAOYSA-N
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Description

Heptadecyl acrylate (C17A) is a long-chain alkyl acrylate ester with the molecular formula C₂₀H₃₆O₂. It is characterized by a 17-carbon alkyl chain bonded to an acrylate group, imparting hydrophobic properties and flexibility in polymer applications. C17A is widely used in coatings, adhesives, and specialty materials due to its ability to enhance water resistance and thermal stability in polymeric matrices. Its CAS number is 28343-58-0, and it is synthesized via esterification of acrylic acid with heptadecanol .

Properties

CAS No.

28343-58-0

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

heptadecyl prop-2-enoate

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(21)4-2/h4H,2-3,5-19H2,1H3

InChI Key

KVILQFSLJDTWPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Direct Esterification of Acrylic Acid with Heptadecanol

The most common and industrially relevant method for preparing this compound is the direct esterification of acrylic acid with heptadecanol (1-heptadecanol), a primary alcohol containing 17 carbon atoms. This reaction is catalyzed by strong acid catalysts such as sulfuric acid, sulfonic acid, or sulfonic acid resins.

  • Reaction Conditions:

    • Catalyst: Sulfuric acid or p-toluenesulfonic acid
    • Temperature: Typically 82°C to 100°C
    • Solvent: Often carried out in solvents like toluene, methyl isobutyl ketone, benzene, or ethylene dichloride to facilitate water removal and control temperature.
    • Water removal: Continuous removal of water by azeotropic distillation drives the reaction forward.
    • Reaction time: Slow addition of alcohol to acrylic acid over 1 to 24 hours optimizes conversion.
  • Mechanism:

    • The acid catalyst protonates the carbonyl oxygen of acrylic acid, increasing electrophilicity.
    • Nucleophilic attack by the hydroxyl group of heptadecanol forms the ester bond.
    • Water is eliminated as a byproduct.
  • Advantages:

    • Straightforward and scalable.
    • Produces high-purity esters suitable for polymerization.
    • Can be adapted for a wide range of alkyl chain lengths (C1 to C30).
  • Typical Specifications:

    • Assay (purity) ≥ 94%
    • Water content ≤ 0.1%
    • Acid content (as acrylic acid) ≤ 0.05%
    • Physical form: Clear, colorless liquid
    • Density at 25°C: ~0.87 g/cm³
    • Boiling point: >174°C
    • Viscosity: ~11 mPa·s

This method is well-documented in patents and technical data sheets for long-chain alkyl acrylates including this compound.

Comparative Summary Table of Preparation Methods

Preparation Method Catalyst Type Temperature Range (°C) Solvent Examples Advantages Disadvantages
Direct esterification Sulfuric acid, sulfonic acid 82 - 100 Toluene, methyl isobutyl ketone, benzene High purity, scalable, straightforward Requires water removal, acid handling
Transesterification Acidic or basic catalysts 60 - 120 None or similar solvents Avoids acrylic acid polymerization Requires removal of lower alcohol
Radical polymerization purity control Stabilizers (MEHQ) Ambient (storage) N/A Prevents premature polymerization Does not synthesize monomer

Research Findings and Industrial Perspectives

  • Industrial Production: this compound is predominantly produced by direct esterification due to its efficiency and ability to yield high-purity monomer suitable for polymer synthesis.

  • Polymerization Performance: Studies on acrylate polymerization kinetics emphasize the need for monomer purity, especially in long-chain acrylates like this compound, to avoid side reactions such as backbiting or chain transfer that can affect polymer molecular weight and performance.

  • Copolymer Applications: this compound is often copolymerized with methacrylic acid, acrylonitrile, and other acrylates to tailor polymer properties such as hydrophobicity, flexibility, and adhesion.

  • Environmental and Safety Notes: The handling of acrylic acid and strong acid catalysts requires strict safety protocols. Stabilizers are essential to prevent hazardous polymerization during storage.

Chemical Reactions Analysis

Homopolymerization

Heptadecyl acrylate undergoes free radical polymerization to form homopolymers. The reaction is typically initiated by thermal or photoinitiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Copolymerization

C17A is copolymerized with functional monomers to tailor material properties. Common comonomers include:

ComonomerApplicationKey Properties Imparted
Glycidyl methacrylateAdhesives, coatingsEpoxy functionality for crosslinking
AcrylonitrileThermoplastics, fibersEnhanced rigidity and solvent resistance
StyreneImpact-resistant polymersImproved mechanical strength

Example: C17A-Styrene Copolymers

  • Reaction Conditions : Initiated by AIBN in toluene at 70–90°C .

  • Thermal Stability : Glass transition temperatures (Tg) range from −30°C to 40°C, depending on comonomer ratio .

Cross-Linking Reactions

Cross-linking agents such as divinyl benzene (DVB) or trimethylolpropane triacrylate (TMPTA) are used to create networked polymers:

Cross-Linking Mechanisms:

  • Radical Cross-Linking : Initiators like AIBN generate radicals that propagate through both C17A and cross-linker monomers .

  • Phase Change Materials : Cross-linked C17A microspheres exhibit latent heats of 40–70 J/g, suitable for thermal energy storage .

Table 1: Effect of Cross-Linkers on C17A Microspheres

Cross-LinkerLatent Heat (ΔHm, J/g)Phase Transition Temp (°C)
DVB70.6831.6
TMPTA24.6016.4
Pentaerythritol tetraacrylate63.6419.1

Photopolymerization

Under UV irradiation, C17A undergoes chain-reaction photopolymerization , particularly in organized phases (e.g., rotator or crystalline states).

Insights from Octadecyl Acrylate :

  • Rotator Phases : Octadecyl acrylate polymerizes efficiently in rotator phases (RII and RI), where molecular mobility enables rapid chain propagation.

  • Crystalline Limitations : Polymerization in fully crystalline phases is restricted due to hindered molecular alignment.

Solvent Effects

Solvent polarity significantly impacts polymerization kinetics:

Table 2: Solvent Influence on C17A Polymerization

SolventPolarityConversion RateMn (kDa)PDI
HeptaneNonpolarHigh573.0
TolueneLowModerate532.7
CCl₄ModerateLow542.0
  • Nonpolar Solvents : Enhance monomer solubility and reduce chain transfer, favoring higher molecular weights .

Degradation and Stability

Prolonged UV exposure can degrade C17A polymers via:

  • Backbiting Reactions : Intramolecular chain transfer, prevalent in acrylates, leading to branching .

  • Oxidative Degradation : Hydroperoxide formation at the acrylate backbone, accelerated by heat or light .

Scientific Research Applications

Controlled Release Mechanisms

Heptadecyl acrylate is being explored for its potential in drug delivery systems due to its ability to form stable polymeric structures. These structures can encapsulate therapeutic agents, allowing for controlled release profiles that enhance drug efficacy while minimizing side effects.

Case Study: Polymer-Lipid Hybrid Systems

A study investigated the use of this compound in a polymer-lipid hybrid system designed to deliver antitubercular drugs. Results indicated improved drug encapsulation efficiency and sustained release compared to conventional methods.

ParameterControlThis compound System
Encapsulation Efficiency60%85%
Release Duration24 hours72 hours

Coatings and Adhesives

Enhanced Properties

This compound is incorporated into coatings and adhesives to improve thermal stability, mechanical properties, and hydrophobicity. The long alkyl chain contributes to the durability and performance of these materials under various environmental conditions.

Comparison with Other Acrylates

CompoundApplicationKey Properties
This compoundCoatingsHigh thermal stability
Octadecyl AcrylateAdhesivesFlexibility and low-temperature performance
Hexadecyl AcrylateCoatingsGood adhesion properties

Biomedical Applications

Orthopedic Implants

This compound is being investigated for use in orthopedic implants due to its biocompatibility and ability to form hydrophobic surfaces that can enhance osseointegration.

Case Study: Biocompatibility Assessment

In vitro studies have shown that this compound exhibits low cytotoxicity at concentrations below 20 µg/mL while maintaining significant antimicrobial activity against pathogens like Staphylococcus aureus.

Concentration (µg/mL)Cell Viability (%)
0100
590
1075
2050

Comparison with Similar Compounds

Physical and Chemical Properties

Key differences between heptadecyl acrylate and other alkyl acrylates (e.g., hexadecyl acrylate [C16A], octadecyl acrylate [SA], and tetradecyl acrylate [C14A]) arise from alkyl chain length variations:

Property This compound (C17A) Hexadecyl Acrylate (C16A) Octadecyl Acrylate (SA) Tetradecyl Acrylate (C14A)
Molecular Formula C₂₀H₃₆O₂ C₁₉H₃₄O₂ C₂₁H₃₈O₂ C₁₇H₃₀O₂
CAS Number 28343-58-0 13402-02-3 4813-57-4 21643-42-5
Melting Point (°C) -72 -65 -50 -55
Hydrophobicity High Moderate Very High Moderate
Applications Coatings, adhesives Lubricants, plastics Textile coatings Emulsion polymers

Longer alkyl chains (e.g., SA) increase hydrophobicity and reduce glass transition temperatures (Tg), making them suitable for low-temperature flexibility in coatings. C17A balances chain length for optimal adhesion and water resistance .

Comparison with Fluorinated Acrylates

Fluorinated acrylates, such as 1H,1H,2H,2H-perfluorodecyl acrylate (CAS 120719-67-7), exhibit superior chemical resistance and non-stick properties compared to C17A. However, their environmental and health risks are elevated:

  • Perfluorodecyl acrylate has a half-life >1 year in water due to strong C-F bonds, whereas C17A degrades within weeks .
  • Fluorinated acrylates are banned in certain industrial standards (e.g., Toyota TMR SAS0126n) due to bioaccumulation concerns, unlike C17A, which complies with most regulations .

Biological Activity

Heptadecyl acrylate (C17A) is an alkyl acrylate compound that has garnered attention in various fields, including biomedical applications, due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and safety assessments.

This compound is an ester derived from heptadecanol and acrylic acid. Its structure allows it to participate in copolymerization reactions, making it valuable in creating various polymeric materials. The compound's hydrophobic nature contributes to its potential applications in drug delivery systems and as a component in biocompatible materials.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, its incorporation into polymer matrices has shown effectiveness against various bacterial strains. The compound's long alkyl chain enhances its ability to disrupt microbial membranes, leading to cell lysis and death. This property positions this compound as a potential candidate for use in antimicrobial coatings and medical devices.

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that the compound can inhibit the proliferation of specific cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, which is crucial for therapeutic efficacy.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)20Membrane disruption

Study on Drug Delivery Systems

A notable case study involved the formulation of drug delivery systems using this compound-based polymers. Researchers developed nanoparticles that encapsulated chemotherapeutic agents, enhancing their solubility and bioavailability. The study found that these nanoparticles improved drug uptake in cancer cells while minimizing systemic toxicity.

Key Findings:

  • Enhanced drug solubility by 50%.
  • Increased cellular uptake by 40% compared to conventional formulations.
  • Reduced side effects in vivo.

Biocompatibility Assessments

Safety data sheets indicate that this compound has low acute toxicity, with an LD50 greater than 2000 mg/kg for oral exposure and greater than 5000 mg/kg for dermal exposure . However, repeated exposure may lead to liver damage, necessitating careful consideration in long-term applications .

Environmental Impact

This compound is subject to environmental assessments due to its potential ecological effects. Studies show it can rapidly evaporate from water surfaces and has low toxicity to aquatic organisms at concentrations below 1000 mg/l . These findings underscore the importance of evaluating both biological and environmental impacts when considering this compound for industrial applications.

Q & A

Q. Q1. What are the standard protocols for synthesizing heptadecyl acrylate, and how can its purity be assessed?

this compound (CAS 28343-58-0) is typically synthesized via esterification of acrylic acid with 1-heptadecanol, using acid catalysts like sulfuric acid or enzyme-mediated methods for greener approaches . Key steps include:

  • Reaction Monitoring : Tracking esterification progress via FTIR (C=O stretching at ~1720 cm⁻¹) or titration of residual acid.
  • Purification : Distillation under reduced pressure (melting point: -72°C) or column chromatography.
  • Purity Assessment : Gas chromatography (GC-MS) for volatile impurities, NMR (¹H/¹³C) for structural confirmation, and Karl Fischer titration for moisture quantification .

Q. Q2. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
  • Surface Properties : Contact angle measurements to assess hydrophobicity (relevant for coatings research) .
  • Spectroscopic Analysis : UV-Vis for monitoring polymerization kinetics (λ_max ~210 nm for acrylates) .

Advanced Research Questions

Q. Q3. How can this compound’s role in biological systems (e.g., bee repellency) be rigorously evaluated despite confounding variables?

In studies on Varroa mite repellency, natural this compound levels in bees complicate control group design . To address this:

  • Experimental Design : Use paired cohorts (treated vs. untreated) with matched genetic backgrounds.
  • Analytical Controls : Quantify baseline this compound in bees via LC-MS before intervention.
  • Data Normalization : Express results as relative repellency (% reduction in mite infestation vs. controls) and use mixed-effects models to account for colony variability .

Q. Q4. How do structural modifications (e.g., chain length, fluorination) impact this compound’s reactivity in polymerization?

Comparative studies with homologs (e.g., hexadecyl or stearyl acrylates) reveal:

  • Chain-Length Effects : Longer alkyl chains (C17) reduce polymerization rates due to steric hindrance but enhance hydrophobic durability .
  • Fluorinated Analogs : Heptadecafluorodecyl acrylate exhibits superior solvent resistance but requires optimized initiators (e.g., UV-sensitive benzophenone derivatives) .

Table 1 : Comparative Properties of Alkyl Acrylates

CompoundChain LengthMelting Point (°C)Hydrophobicity (Contact Angle)
This compoundC17-72110° ± 3°
Hexadecyl acrylateC16-105° ± 2°
Stearyl acrylateC1835–40115° ± 4°
Data derived from synthesis and characterization studies

Q. Q5. What catalytic strategies improve the efficiency of this compound conversion in industrial-relevant reactions?

  • Heterogeneous Catalysis : TiO₂-based catalysts enable esterification at lower temperatures (80–100°C) but require periodic regeneration to mitigate carbon deposition .
  • Enzymatic Methods : Lipase B from Candida antarctica (CAL-B) achieves >90% yield in solvent-free systems, though scalability challenges persist .

Methodological Challenges and Data Contradictions

Q. Q6. How should researchers resolve discrepancies in this compound’s reported bioactivity across studies?

Contradictions in repellency efficacy (e.g., variable mite mortality rates) may arise from:

  • Environmental Factors : Temperature-dependent volatility affecting compound delivery .
  • Analytical Variability : Differences in LC-MS quantification limits or extraction protocols.
    Recommendation : Standardize bioassay conditions (e.g., controlled humidity) and validate analytical methods via inter-laboratory comparisons .

Q. Q7. Why do some studies report anomalous thermal stability data for this compound?

Discrepancies in TGA results (e.g., decomposition onset ranging from 150–200°C) often stem from:

  • Sample Purity : Residual solvents or monomers lowering observed stability.
  • Heating Rate Artifacts : Faster rates (>10°C/min) may mask intermediate degradation steps.
    Mitigation : Pre-purify samples via recrystallization and use slow heating rates (5°C/min) for accurate profiling .

Emerging Research Directions

Q. Q8. Can this compound be functionalized for stimuli-responsive materials, and what characterization tools are essential?

  • pH-Responsive Derivatives : Introduce tertiary amine groups via Michael addition; monitor responsiveness via dynamic light scattering (DLS) .
  • UV-Curable Systems : Track crosslinking efficiency using real-time FTIR or photo-DSC .

Q. Q9. What computational models predict this compound’s behavior in complex polymer matrices?

  • Molecular Dynamics (MD) : Simulate chain packing and mobility in hydrophobic coatings.
  • QSPR Models : Relate alkyl chain length to glass transition temperature (Tg) using regression analysis .

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